(S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid
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Overview
Description
(S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid is a chiral amino acid derivative with a unique structure that includes an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral catalysts in the reaction of oxolane derivatives with amino acid precursors. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The oxolane ring structure may also play a role in its binding affinity and specificity towards certain proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
L-Isoleucine: Another chiral amino acid with a similar structure but different functional groups.
2-Amino-3-methylpentanoic acid: Shares structural similarities but differs in the side chain configuration.
Uniqueness
(S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid is unique due to its oxolane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
150331-99-0 |
---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(3S)-oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
HAKFKLNJIKJGET-UHNVWZDZSA-N |
SMILES |
C1COCC1C(C(=O)O)N |
Isomeric SMILES |
C1COC[C@@H]1[C@@H](C(=O)O)N |
Canonical SMILES |
C1COCC1C(C(=O)O)N |
Synonyms |
3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,R*)]- (9CI) |
Origin of Product |
United States |
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